4-环丙基丁酸

描述

4-Cyclopropylbutanoic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and reactions that could be relevant to the synthesis and properties of 4-cyclopropylbutanoic acid. For instance, cyclopropylideneacetic acids are mentioned as substrates in cyclization reactions , and cyclohexa-1,4-dienes are discussed in the context of transfer hydro-tert-butylation . These studies may provide insights into the reactivity and potential synthetic routes for 4-cyclopropylbutanoic acid.

Synthesis Analysis

The synthesis of cyclic compounds related to 4-cyclopropylbutanoic acid is explored in several studies. For example, cyclopropylideneacetic acids and esters undergo CuX(2)-mediated cyclization to yield 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones . Although this does not directly describe the synthesis of 4-cyclopropylbutanoic acid, the reactivity of cyclopropylideneacetic acid derivatives could be extrapolated to the synthesis of 4-cyclopropylbutanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-cyclopropylbutanoic acid is detailed in the literature. A new polymorph of 4-oxo-4-phenylbutanoic acid is reported, which provides insights into the crystallographic properties of substituted butanoic acids . This information could be useful in predicting the molecular structure and crystalline properties of 4-cyclopropylbutanoic acid.

Chemical Reactions Analysis

The chemical reactivity of related compounds is well-documented. The study on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives shows that the C3 nitrogen group plays a key role in cyclization reactions . This suggests that the cyclopropyl group in 4-cyclopropylbutanoic acid could similarly influence its reactivity in cyclization reactions. Additionally, the transfer hydro-tert-butylation of alkenes using cyclohexa-1,4-dienes as isobutane equivalents indicates the potential for novel carbon-carbon bond-forming reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-cyclopropylbutanoic acid are not directly reported, the properties of structurally related compounds can provide some context. For example, the facile synthesis of 2-methylenecyclobutanones and their subsequent Baeyer–Villiger oxidation to 4-methylenebutanolides highlights the potential reactivity of cyclobutane derivatives . This could be relevant to the physical and chemical behavior of 4-cyclopropylbutanoic acid, as the cyclopropyl group may impart similar reactivity patterns.

科学研究应用

毒性和生物活性

在Amanita蘑菇中发现的4-环丙基丁酸已经表现出对某些真菌、节肢动物和细菌的毒性。这表明在害虫控制和抗微生物治疗方面可能有应用潜力。对细菌的毒性在添加异亮氨酸后是可逆的,表明存在特定的生化相互作用(Drehmel & Chilton, 2002)。

合成和结构表征

已经探讨了与4-环丙基丁酸相关的化合物2-氨基-3-环丙基丁酸的合成和立体化学。这项研究有助于了解环丙基氨基酸的结构特性,这可能有助于它们在化学合成中的实际应用(Morimoto et al., 2002)。

除草剂和杀菌剂应用

源自环丙烷羧酸的衍生物,与4-环丙基丁酸有关,已经显示出显著的除草和杀菌活性。这表明基于类似结构的新农药的开发潜力(Tian et al., 2009)。

在药理学中的潜力

对与4-环丙基丁酸结构相似的2-氨基-5-磷酸戊酸类似物的研究表明它们作为NMDA受体的竞争性拮抗剂的潜力。这可能对开发针对神经系统疾病的新药物产生影响(Dappen et al., 2010)。

在有机化学中的应用

已经研究了与4-环丙基丁酸类似的环丙醇衍生物与卡宾的反应性,导致形成4-苯基丁酸衍生物。这些发现对有机合成具有相关性,特别是在复杂有机分子的创造方面(Oku et al., 1992)。

属性

IUPAC Name |

4-cyclopropylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(9)3-1-2-6-4-5-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFPLPYKIHFSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

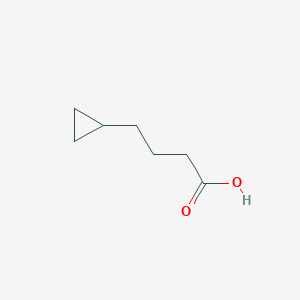

C1CC1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599605 | |

| Record name | 4-Cyclopropylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropylbutanoic acid | |

CAS RN |

5687-84-3 | |

| Record name | 4-Cyclopropylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)